molecular formula C11H12N2O3 B1527989 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid CAS No. 1305324-92-8

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid

Cat. No. B1527989
M. Wt: 220.22 g/mol
InChI Key: JMBRSGBJKORISN-UHFFFAOYSA-N
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Description

“2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid” is a chemical compound with the formula C₁₁H₁₂N₂O₃ . It is an irritant .


Molecular Structure Analysis

The molecular structure of “2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid” can be represented by the SMILES string CC(C)(C)c1nc2cncc(C(O)=O)c2o1 . The compound has a molecular weight of 220.22 .


Physical And Chemical Properties Analysis

“2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid” is a solid . Its empirical formula is C₁₁H₁₂N₂O₃ and it has a molecular weight of 220.22 .

Scientific Research Applications

    Scientific Field: Medicinal Chemistry

    • Application Summary : Oxazole derivatives, including 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid, have been increasingly used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
    • Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific research context. However, the synthesis of oxazole derivatives often involves processes such as bromination, benzyl protection, and halogen exchange reactions .
    • Results or Outcomes : Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

    Scientific Field: Antibacterial Research

    • Application Summary : Certain oxazole derivatives have been studied for their antibacterial activity against Gram-positive pathogens .
    • Results or Outcomes : The outcomes of these studies can also vary widely, but the research suggests that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

    Scientific Field: Antimicrobial Research

    • Application Summary : Some new aryl oxazoles, potentially including 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid, have been prepared and assessed for their antimicrobial potential .
    • Results or Outcomes : The outcomes of these studies can also vary widely, but the research suggests that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

    Scientific Field: Synthesis of Bioactive N- and S-Heterocycles

    • Application Summary : Tetrabutylammonium Bromide (TBAB) has been used for the synthesis of bioactive N- as well as S-heterocycles . It’s possible that 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid could be used in a similar manner.
    • Results or Outcomes : The outcomes of these studies can also vary widely, but the research suggests that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

    Scientific Field: Anticancer Research

    • Application Summary : Oxazole derivatives, including 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid, have been found to exhibit anticancer properties .
    • Results or Outcomes : The outcomes of these studies can also vary widely, but the research suggests that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

    Scientific Field: Anti-Inflammatory Research

    • Application Summary : Some oxazole derivatives have been found to exhibit anti-inflammatory properties .
    • Results or Outcomes : The outcomes of these studies can also vary widely, but the research suggests that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Safety And Hazards

“2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid” is classified as an irritant . It is recommended to avoid eye contact and to use appropriate personal protective equipment when handling this compound .

properties

IUPAC Name

2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-11(2,3)10-13-7-5-12-4-6(9(14)15)8(7)16-10/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBRSGBJKORISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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